molecular formula C15H18N2O5S B2831550 N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide CAS No. 1207054-80-5

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide

Cat. No.: B2831550
CAS No.: 1207054-80-5
M. Wt: 338.38
InChI Key: BJINOONQHKEGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. The compound features a furan ring substituted with a carboxamide group, a methyl group, and a methoxybenzyl group, along with a methylsulfamoyl group.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure may offer therapeutic benefits.

    Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Studies: Researchers can investigate the compound’s interactions with biological systems, including its effects on cellular processes and potential as a biochemical probe.

    Industrial Applications: The compound may find use in various industrial processes, such as catalysis or as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of Substituents: The methyl group can be introduced via alkylation reactions, while the methoxybenzyl group can be added through nucleophilic substitution reactions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the furan derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzyl)-5-methylfuran-2-carboxamide: Lacks the methylsulfamoyl group, which may affect its reactivity and biological activity.

    N-(2-methoxybenzyl)-4-(N-methylsulfamoyl)furan-2-carboxamide: Lacks the methyl group, potentially altering its chemical properties and interactions.

    N-(2-methoxybenzyl)-5-methyl-4-sulfamoylfuran-2-carboxamide: Lacks the N-methyl group, which may influence its solubility and reactivity.

Uniqueness

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide is unique due to the presence of both the methylsulfamoyl and methoxybenzyl groups, which confer distinct chemical and biological properties. These features may enhance its potential as a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-14(23(19,20)16-2)8-13(22-10)15(18)17-9-11-6-4-5-7-12(11)21-3/h4-8,16H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJINOONQHKEGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)NCC2=CC=CC=C2OC)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.